tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 217.27 g/mol. It is classified under azetidine derivatives, which are four-membered cyclic amines. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals and agrochemicals .
This compound can be sourced from chemical suppliers and is cataloged under various identifiers, including CAS number 1016233-28-5. It is characterized as a chiral molecule, with specific stereochemistry denoted as (2S,4S), indicating the configuration of its stereocenters . The classification of this compound falls under organic compounds, specifically within the category of amino acids and their derivatives due to the presence of both hydroxymethyl and carboxylate functional groups.
The synthesis of tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate typically involves several key steps:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts may vary based on specific methodologies employed in laboratories .
The molecular structure of tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate features a four-membered azetidine ring with two hydroxymethyl groups attached to the second and fourth carbon atoms. The tert-butyl group is attached to the nitrogen atom of the azetidine ring, while a carboxylate group is present at the first position.
The compound can participate in various chemical reactions:
The mechanism of action for this compound primarily revolves around its ability to interact with biological targets through hydrogen bonding and steric interactions due to its functional groups. For instance, it may inhibit specific enzymes involved in metabolic pathways by mimicking substrate structures or through competitive inhibition mechanisms.
Research indicates that similar azetidine derivatives have shown promise as inhibitors in pathways such as polyamine biosynthesis, which is crucial for cellular growth and function .
The primary applications of tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate include:
This compound exemplifies how small modifications in molecular structure can lead to significant variations in biological activity and utility across different fields of chemistry.
The stereocontrolled construction of the trans-2,4-bis(hydroxymethyl)azetidine scaffold presents significant synthetic challenges due to the geometric constraints of the four-membered ring and the need for precise relative stereochemical control. The Staudinger ketene-imine cycloaddition remains the most widely employed method for constructing the azetidine core. This formal [2+2] cycloaddition between imines and ketenes proceeds via a zwitterionic intermediate, with the trans stereochemistry dictated by the conrotatory electrocyclization step and torquoelectronic effects influencing the stereochemical outcome [6]. Modern adaptations utilize in situ-generated ketenes from acid chlorides (e.g., chloroacetyl chloride) and tertiary amines, reacting with imines derived from protected aminoaldehydes to yield 3-unsubstituted-4-carboxy β-lactams that serve as precursors to the hydroxymethylated targets [6].
Alternative stereoselective routes include the iodocyclization of appropriately substituted homoallylic amines. Fossey and coworkers demonstrated that treatment of trans-homoallylic amines with iodine under basic conditions enables stereoselective formation of cis-2-(iodomethyl)azetidines, which can be subsequently functionalized and reduced to hydroxymethyl groups while preserving stereochemistry [5]. The stereochemical integrity of the trans-2,4-disubstituted system is crucial for applications in medicinal chemistry, as confirmed by NMR coupling constants (typically J3,4 = 0–2.7 Hz for trans isomers) and NOE experiments that validate the relative stereochemistry [2] [6]. Commercially available trans-configured building blocks (e.g., CAS 1036262-54-0, min. 97% purity) provide convenient access to this scaffold without requiring de novo synthesis [1].
Table 1: Comparative Analysis of Stereoselective Synthetic Methods for trans-2,4-Bis(hydroxymethyl)azetidine Scaffolds
Method | Key Reagents/Conditions | Stereoselectivity | Yield Range | Limitations |
---|---|---|---|---|
Staudinger Cycloaddition | Ketenes + imines, Et3N, CH2Cl2, -78°C to RT | High trans selectivity | 45-85% | Requires stringent anhydrous conditions |
Iodocyclization | I2, NaHCO3, CH3CN, RT | cis-iodomethyl intermediates | 50-75% | Multi-step reduction to hydroxymethyl |
Chiral Pool Derivatization | L-aspartate derivatives, selective reduction | Enantiopure products | 30-60% | Lengthy synthesis, protecting group manipulations |
Racemic and enantiopure synthetic routes to tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate serve distinct purposes in chemical development. Racemic synthesis typically employs achiral starting materials like ethyl acetoacetate, proceeding through symmetric intermediates that are cost-effective and scalable. For example, reductive amination of diketones followed by cyclization provides racemic trans-azetidines in fewer steps and higher overall yields (typically 40-60%) compared to asymmetric methods [4]. These routes are pragmatically advantageous for initial biological screening or material science applications where enantiopurity is not critical.
In contrast, enantioselective synthesis leverages chiral auxiliaries or catalysts for pharmaceutical applications requiring single enantiomers. Practical approaches include enzymatic resolution of racemic mixtures using lipases or esterases, which selectively hydrolyze one enantiomer of a precursor ester. Alternatively, chiral pool strategies utilize naturally occurring enantiopure compounds like L-aspartic acid derivatives. A prominent route involves the stereoselective reduction of azetidine-2,4-dicarboxylate esters using borane-dimethylsulfide complex in the presence of chiral catalysts like Corey-Bakshi-Shibata (CBS) reagent, affording enantiomeric excesses >95% [4] [5]. The Boc-protected enantiopure building block (CAS 174346-82-8) exemplifies this approach, though at substantially higher cost (>$4,900/g) compared to racemic analogs due to additional purification and resolution steps [4] [8]. The choice between racemic and enantiopure routes thus balances economic considerations against stereochemical requirements for end-use applications.
Protecting groups are indispensable for the selective functionalization of azetidine derivatives due to the nucleophilic character of the ring nitrogen and the sensitivity of hydroxymethyl substituents. The tert-butoxycarbonyl (Boc) group demonstrates exceptional utility in azetidine chemistry, as evidenced by its prevalence in commercial azetidine building blocks [1] [4]. Its effectiveness stems from three key properties: 1) Orthogonality to common hydroxyl protecting groups (e.g., TBS, acetyl); 2) Stability toward nucleophiles and mild reducing agents during hydroxymethyl modifications; and 3) Cleavability under mild acidic conditions (e.g., TFA/DCM) without disrupting the azetidine ring [7].
The Boc group also influences the conformational dynamics of azetidines. Studies using NMR spectroscopy and computational analysis reveal that Boc protection raises the nitrogen inversion barrier (ΔG≠ ≈ 10 kcal mol-1), effectively locking the nitrogen pyramidization and restricting ring puckering. This conformational control is essential for achieving high diastereoselectivity during nucleophilic additions to C-3 or C-4 substituents [2]. Alternative protecting groups include carbobenzyloxy (Cbz), which is removable by hydrogenolysis, and tert-butyl-dimethylsilyl (TBS) for hydroxymethyl protection. However, the Boc group maintains superiority for azetidine nitrogen protection due to its crystallinity-enhancing properties and gas evolution during deprotection, which simplifies reaction monitoring [2] [7]. Strategic application of Boc protection enables sequential functionalization—for example, selective tosylation of the primary alcohols in tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate occurs without competitive N-deprotection, allowing nucleophilic displacement for advanced intermediates [7].
The introduction of hydroxymethyl groups onto azetidine rings traditionally employs stoichiometric reductants like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) on ester precursors, generating substantial metallic waste. Recent green chemistry innovations focus on catalytic methodologies with improved atom economy and reduced environmental impact. Transition metal-catalyzed transfer hydrogenation represents a significant advancement, utilizing isopropanol as a hydrogen donor and [RuCl(p-cymene)]2 with chiral diamines as catalysts. This system achieves quantitative reduction of azetidine-2,4-diesters at 80°C with low catalyst loading (0.5 mol%) and high enantiopurity (up to 98% ee) [5].
Biocatalytic approaches offer complementary advantages using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) in aqueous buffer/organic biphasic systems. Engineered ADH enzymes tolerate the strained azetidine ring and selectively reduce 4-carboxyaldehyde azetidine intermediates to hydroxymethyl groups with perfect enantioselectivity. These reactions proceed at ambient temperature with cofactor recycling using glucose dehydrogenase, eliminating the need for stoichiometric reductants [5]. Solvent-free mechanochemical methods provide another sustainable alternative, where milling azetidine carboxylates with CaH2 in a planetary ball mill achieves complete reduction within 2 hours, significantly reducing reaction times and solvent consumption compared to solution-phase reductions [3] [5]. Microwave-assisted synthesis further enhances efficiency in hydroxymethylation, enabling rapid deoxygenation of azetidine nitroxides using glycerol as both solvent and reductant, with reaction times reduced from hours to minutes [5].
Table 2: Green Chemistry Methods for Hydroxymethyl Group Installation in Azetidine Systems
Method | Conditions | Catalyst/Reductant | Sustainability Advantages | Yield Range |
---|---|---|---|---|
Transfer Hydrogenation | iPrOH, 80°C, 12h | [RuCl(p-cymene)]2 (0.5 mol%) | Low catalyst loading, renewable solvent | 85-98% |
Biocatalytic Reduction | Phosphate buffer (pH 7), 30°C, 24h | Engineered ADH + GDH | Water-based, perfect enantioselectivity | 70-92% |
Mechanochemical Reduction | Ball milling, 500 rpm, 2h | CaH2 (1.2 equiv) | Solvent-free, rapid kinetics | 88-95% |
Microwave-Assisted Deoxygenation | Glycerol, 100°C, 10 min, 300W | None (glycerol as reductant) | Renewable solvent, energy-efficient | 75-90% |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7